(1s)-1-(5-chloro(2-pyridyl))ethylamine

Catalog No.
S3457147
CAS No.
937400-05-0
M.F
C7H9ClN2
M. Wt
156.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1s)-1-(5-chloro(2-pyridyl))ethylamine

CAS Number

937400-05-0

Product Name

(1s)-1-(5-chloro(2-pyridyl))ethylamine

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethanamine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

HMFCMANDGJSIMX-YFKPBYRVSA-N

SMILES

CC(C1=NC=C(C=C1)Cl)N

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)N

Medicinal Chemistry:

(S)-1-(5-chloropyridin-2-yl)ethanamine is being explored for its potential as a modulator of various biological targets. Studies suggest that it may interact with specific enzyme receptors and signaling pathways, potentially impacting various physiological processes. However, the specific mechanisms of action and potential therapeutic benefits remain under investigation [1].

Source

[1] GlpBio. (n.d.). (S)-1-(5-chloropyridin-2-yl)ethan-1-amine.

Radiopharmaceutical Chemistry:

The molecule's structure and properties make it a potential candidate for the development of radiotracers for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique used in medical research to visualize and assess biological processes within the body. The incorporation of radioactive isotopes into specific molecules allows for their targeted detection and monitoring within living organisms [2].

Source

[2] National Cancer Institute. (n.d.). Positron emission tomography (PET) scans.

(1s)-1-(5-chloro(2-pyridyl))ethylamine is a chiral amine compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 1-position. Its molecular formula is C8_{8}H10_{10}ClN, and it has a molecular weight of approximately 171.63 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological interactions, making it a compound of interest in various fields including medicinal chemistry and organic synthesis.

Types of Reactions

  • Oxidation: This compound can undergo oxidation to form N-oxides, which are often more reactive and can serve as intermediates in further chemical transformations.
  • Reduction: Reduction reactions can yield various derivatives, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: The chlorine atom on the pyridine ring can be substituted by other nucleophiles such as amines or thiols, allowing for the synthesis of a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
  • Substitution: Nucleophilic substitution reactions generally require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

The biological activity of (1s)-1-(5-chloro(2-pyridyl))ethylamine is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may act as a ligand in enzyme-substrate interactions, potentially influencing metabolic pathways and biochemical processes. Its structural features allow it to bind effectively to biological targets, which may lead to therapeutic applications in drug development.

Synthetic Routes

The synthesis of (1s)-1-(5-chloro(2-pyridyl))ethylamine typically involves:

  • Starting Material: The reaction begins with 5-chloro-2-pyridinecarboxaldehyde.
  • Reductive Amination: This aldehyde is reacted with an appropriate amine source under reductive amination conditions, often in the presence of reducing agents such as sodium cyanoborohydride or palladium catalysts.

Industrial Production

In an industrial context, continuous flow processes may be employed to enhance yield and purity. Automated reactors and optimized reaction conditions are utilized to improve efficiency during large-scale production.

(1s)-1-(5-chloro(2-pyridyl))ethylamine has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in enzyme interaction studies and metabolic pathway research due to its binding capabilities.
  • Medicine: Potentially useful in developing new pharmaceuticals, given its ability to interact with various biological targets.
  • Industry: Employed in producing specialty chemicals and materials due to its versatile reactivity.

Studies investigating the interactions of (1s)-1-(5-chloro(2-pyridyl))ethylamine with biological targets reveal that the compound can form hydrogen bonds and engage in other non-covalent interactions. These interactions can lead to significant changes in target activity, making it valuable for understanding biochemical pathways and developing new therapeutic agents.

Similar Compounds

  • (1s)-1-(5-bromo(2-pyridyl))ethylamine
    • Structure: Contains bromine instead of chlorine.
    • Unique Feature: Higher reactivity due to the larger atomic size of bromine.
  • (1s)-1-(5-fluoro(2-pyridyl))ethylamine
    • Structure: Contains fluorine instead of chlorine.
    • Unique Feature: Fluorine's electronegativity may influence electronic properties differently than chlorine.
  • (1s)-1-(5-methyl(2-pyridyl))ethylamine
    • Structure: Contains a methyl group instead of chlorine.
    • Unique Feature: Alters steric hindrance compared to halogenated compounds.

Uniqueness

The uniqueness of (1s)-1-(5-chloro(2-pyridyl))ethylamine lies in its chlorine substituent, which can significantly influence its reactivity and interactions with biological targets compared to other similar compounds. The presence of chlorine allows for specific interactions that may not occur with other substituents, enhancing its potential applications in medicinal chemistry and organic synthesis.

XLogP3

0.8

Dates

Modify: 2023-08-19

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